molecular formula C9H13ClN2 B14048946 5,6,7,8-Tetrahydroquinolin-7-amine hcl

5,6,7,8-Tetrahydroquinolin-7-amine hcl

Cat. No.: B14048946
M. Wt: 184.66 g/mol
InChI Key: QUERJNNSLFVDPV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydroquinoline is then subjected to amination reactions to introduce the amine group at the 7th position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be further reduced to form more saturated compounds.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-5-amine
  • 5,6,7,8-Tetrahydroquinolin-8-amine
  • Quinoline

Uniqueness

5,6,7,8-Tetrahydroquinolin-7-amine hydrochloride is unique due to the specific position of the amine group, which imparts distinct chemical and biological properties. This positional specificity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinolin-7-amine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-2,5,8H,3-4,6,10H2;1H

InChI Key

QUERJNNSLFVDPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)N=CC=C2.Cl

Origin of Product

United States

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